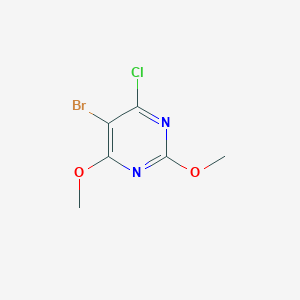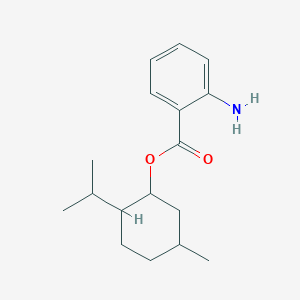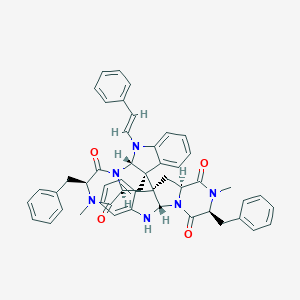
1'-Phdet-dtp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylethyl-4-(2,3,6-trimethylphenyl)-1,2,3,6-tetrahydropyridine (1-Phdet-dtp) is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1'-Phdet-dtp is not fully understood, but it is believed to involve the activation of the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. 1'-Phdet-dtp has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Effets Biochimiques Et Physiologiques
1'-Phdet-dtp has been shown to have various biochemical and physiological effects, including the induction of antioxidant enzymes, the inhibition of cancer cell growth, and the protection of neurons from oxidative stress-induced damage. However, further research is needed to fully understand the extent of its effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1'-Phdet-dtp in lab experiments is its high yield and purity, making it a reliable compound for research. However, one limitation is the lack of studies on its toxicity and long-term effects, which limits its use in clinical trials.
Orientations Futures
Future research on 1'-Phdet-dtp should focus on its potential applications in various fields, including drug discovery, neuroprotection, and cancer treatment. Studies should also investigate its toxicity and long-term effects to determine its safety for clinical use. Additionally, research should explore the development of more efficient synthesis methods for 1'-Phdet-dtp.
Méthodes De Synthèse
The synthesis of 1'-Phdet-dtp involves the reaction of 2,3,6-trimethylphenylacetonitrile with 1-phenylethylamine in the presence of sodium hydride and acetic acid. The resulting product is then reduced using sodium borohydride to obtain 1'-Phdet-dtp in high yield and purity.
Applications De Recherche Scientifique
1'-Phdet-dtp has shown promising results in various scientific research applications, including drug discovery, neuroprotection, and cancer treatment. Studies have shown that 1'-Phdet-dtp has the potential to inhibit the growth of cancer cells and protect neurons from oxidative stress-induced damage.
Propriétés
Numéro CAS |
159355-77-8 |
|---|---|
Nom du produit |
1'-Phdet-dtp |
Formule moléculaire |
C50H46N6O4 |
Poids moléculaire |
794.9 g/mol |
Nom IUPAC |
(1S,4S,7S,9S)-4-benzyl-9-[(1S,4S,7S,9S)-4-benzyl-5-methyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-5-methyl-16-[(E)-2-phenylethenyl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |
InChI |
InChI=1S/C50H46N6O4/c1-52-39(28-33-18-8-4-9-19-33)45(59)55-41(43(52)57)30-49(35-22-12-14-24-37(35)51-47(49)55)50-31-42-44(58)53(2)40(29-34-20-10-5-11-21-34)46(60)56(42)48(50)54(38-25-15-13-23-36(38)50)27-26-32-16-6-3-7-17-32/h3-27,39-42,47-48,51H,28-31H2,1-2H3/b27-26+/t39-,40-,41-,42-,47-,48-,49+,50+/m0/s1 |
Clé InChI |
JFPDNRWQLIIEKO-JNGKNBQXSA-N |
SMILES isomérique |
CN1[C@H](C(=O)N2[C@H](C1=O)C[C@@]3([C@H]2NC4=CC=CC=C43)[C@@]56C[C@H]7C(=O)N([C@H](C(=O)N7[C@@H]5N(C8=CC=CC=C68)/C=C/C9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
SMILES |
CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5N(C8=CC=CC=C68)C=CC9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
SMILES canonique |
CN1C(C(=O)N2C(C1=O)CC3(C2NC4=CC=CC=C43)C56CC7C(=O)N(C(C(=O)N7C5N(C8=CC=CC=C68)C=CC9=CC=CC=C9)CC1=CC=CC=C1)C)CC1=CC=CC=C1 |
Synonymes |
1'-(2-phenylethylene)ditryptophenaline 1'-PhDET-DTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



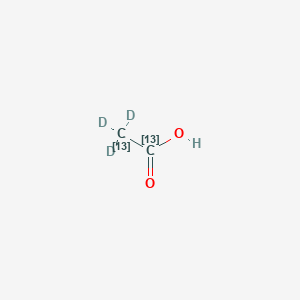
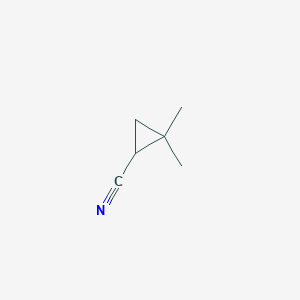
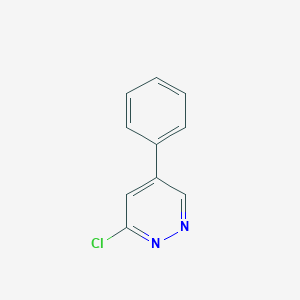
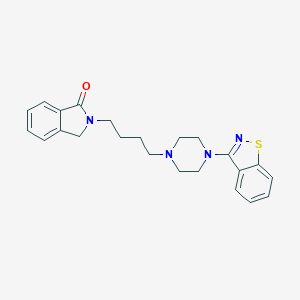
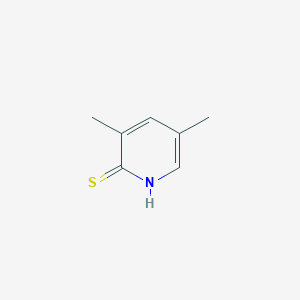
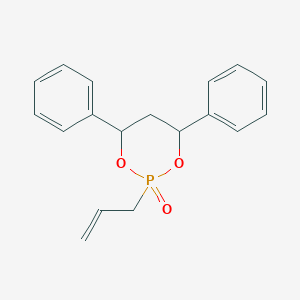
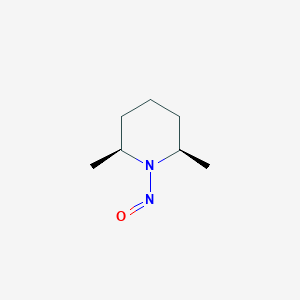

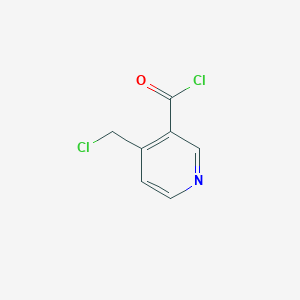
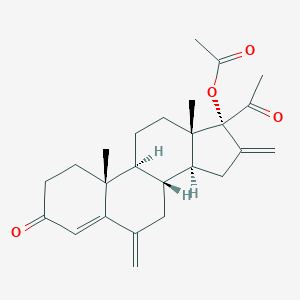
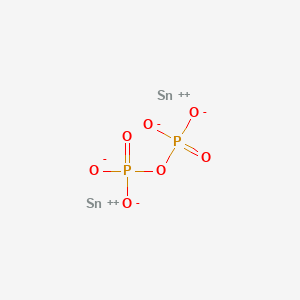
![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)
